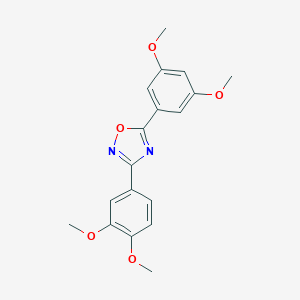![molecular formula C29H27Cl2NO6 B301934 (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301934.png)
(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including schizophrenia, cancer, and Alzheimer's disease. In
作用機序
(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor works by inhibiting the activity of D-amino acid oxidase ((9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid), an enzyme that metabolizes D-serine. By inhibiting (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor increases the levels of D-serine, which in turn activates the N-methyl-D-aspartate (NMDA) receptors in the brain. The activation of NMDA receptors has been found to reduce the symptoms of schizophrenia and improve cognitive function.
Biochemical and Physiological Effects:
(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to have several biochemical and physiological effects. It increases the levels of D-serine, which in turn activates the NMDA receptors in the brain. The activation of NMDA receptors has been found to improve cognitive function and reduce the symptoms of schizophrenia.
実験室実験の利点と制限
One of the significant advantages of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor is its potential therapeutic applications in the treatment of various diseases. Additionally, the synthesis process is relatively straightforward, and the compound can be easily scaled up for large-scale production.
One of the limitations of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor is that it is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the compound has not been extensively studied for its potential side effects.
将来の方向性
There are several future directions for the study of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor. One area of research is the development of more potent and selective (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitors. Additionally, the compound's potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative diseases are being explored.
Conclusion:
In conclusion, (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. The compound has been found to have potential applications in the treatment of schizophrenia, cancer, and Alzheimer's disease. The synthesis process is relatively straightforward, and the compound can be easily scaled up for large-scale production. However, the compound's long-term effects and potential side effects are not yet fully understood, and further research is needed to explore its full potential.
合成法
The synthesis of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor involves the reaction of 2,4-dichlorobenzyl bromide with 3-methoxyphenol in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 1,8-dihydroxyanthraquinone in the presence of a catalyst to form the final product. The synthesis process is relatively straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its use in the treatment of schizophrenia. (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to reduce the symptoms of schizophrenia by decreasing the levels of D-serine, an amino acid that plays a crucial role in the pathogenesis of schizophrenia.
Another area of research is the use of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor in the treatment of cancer. (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
特性
製品名 |
(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
分子式 |
C29H27Cl2NO6 |
分子量 |
556.4 g/mol |
IUPAC名 |
2-[9-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C29H27Cl2NO6/c1-37-25-12-16(9-11-24(25)38-15-17-8-10-18(30)13-19(17)31)27-28-20(4-2-6-22(28)33)32(14-26(35)36)21-5-3-7-23(34)29(21)27/h8-13,27H,2-7,14-15H2,1H3,(H,35,36) |
InChIキー |
QSICSHMQYXIMOP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC5=C(C=C(C=C5)Cl)Cl |
正規SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B301852.png)
![2-(6-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)-N-(2-phenoxyethyl)acetamide](/img/structure/B301854.png)
![4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B301856.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B301857.png)
![N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B301858.png)
![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)
![ethyl 2-[(4-ethoxy-1-naphthyl)methylene]-5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301860.png)


![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)

![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)
![N-cycloheptyl-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B301877.png)
![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301882.png)